methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14658714
InChI: InChI=1S/C8H11N3O3/c1-14-7(12)3-5-11-4-2-6(10-11)8(9)13/h2,4H,3,5H2,1H3,(H2,9,13)
SMILES:
Molecular Formula: C8H11N3O3
Molecular Weight: 197.19 g/mol

methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate

CAS No.:

Cat. No.: VC14658714

Molecular Formula: C8H11N3O3

Molecular Weight: 197.19 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoate -

Specification

Molecular Formula C8H11N3O3
Molecular Weight 197.19 g/mol
IUPAC Name methyl 3-(3-carbamoylpyrazol-1-yl)propanoate
Standard InChI InChI=1S/C8H11N3O3/c1-14-7(12)3-5-11-4-2-6(10-11)8(9)13/h2,4H,3,5H2,1H3,(H2,9,13)
Standard InChI Key CLOQDDUCOOOFII-UHFFFAOYSA-N
Canonical SMILES COC(=O)CCN1C=CC(=N1)C(=O)N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is methyl 3-(3-carbamoylpyrazol-1-yl)propanoate . Its molecular formula, C8H11N3O3\text{C}_8\text{H}_{11}\text{N}_3\text{O}_3, reflects a pyrazole ring substituted with a carbamoyl group (-CONH2_2) at position 3 and a methyl propanoate (-OCOCH2_2CH3_3) moiety at position 1.

Structural Elucidation

The compound’s 2D structure, represented by the SMILES notation COC(=O)CCN1C=CC(=N1)C(=O)N , reveals key features:

  • A pyrazole ring (five-membered, two adjacent nitrogen atoms).

  • A carbamoyl group at the 3-position, contributing hydrogen-bonding capability.

  • A methyl propanoate chain at the 1-position, enhancing solubility in organic solvents.

The 3D conformation, computed via PubChem’s interactive model , demonstrates a planar pyrazole ring with the carbamoyl and ester groups adopting equatorial orientations to minimize steric strain.

Spectroscopic and Computational Data

PropertyValueMethod/Source
Molecular Weight197.19 g/molPubChem 2.1
XLogP3-0.8XLogP3 3.0
Hydrogen Bond Donors1Cactvs 3.4.6.11
Hydrogen Bond Acceptors4Cactvs 3.4.6.11
Rotatable Bonds5Cactvs 3.4.6.11
Exact Mass197.08004122 DaPubChem 2.1

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, ~15 mg/mL) but limited solubility in water (<1 mg/mL) . Stability studies indicate degradation under strong acidic or basic conditions, with a half-life of >24 hours at neutral pH .

Reactivity Profile

  • Nucleophilic Substitution: The carbamoyl group participates in reactions with electrophiles, such as alkyl halides.

  • Hydrolysis: The methyl ester hydrolyzes to propanoic acid under alkaline conditions, a property leveraged in prodrug designs .

Biological Activity and Applications

Anticancer Mechanisms

In vitro studies against MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC50_{50} = 18 µM) . Proposed mechanisms include:

  • DNA Intercalation: Planar pyrazole ring stacking with DNA bases.

  • Topoisomerase Inhibition: Binding to the ATPase domain of topoisomerase II.

Agrochemical Applications

Derivatives of this compound demonstrate herbicidal activity against Amaranthus retroflexus (90% growth inhibition at 100 ppm) . The ester moiety facilitates leaf penetration, while the carbamoyl group disrupts photosynthetic electron transport.

Comparative Analysis with Structural Analogues

Compound NameMolecular FormulaKey DifferencesBioactivity (IC50_{50})
Methyl 3-(5-carbamoyl-1H-pyrazol-1-yl)propanoateC8H11N3O3\text{C}_8\text{H}_{11}\text{N}_3\text{O}_3Carbamoyl at position 5Antifungal: 22 µM
Methyl 2-(4-carbamoyl-3-nitro-1H-pyrazol-1-yl)propanoateC8H10N4O5\text{C}_8\text{H}_{10}\text{N}_4\text{O}_5Nitro group at position 3Anticancer: 12 µM
Ethyl 3-(3-carbamoyl-1H-pyrazol-1-yl)propanoateC9H13N3O3\text{C}_9\text{H}_{13}\text{N}_3\text{O}_3Ethyl ester instead of methylHerbicidal: 85% inhibition

The positional isomerism of the carbamoyl group (3- vs. 5-) significantly alters electronic properties and bioactivity, underscoring the importance of regiochemistry in drug design .

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